molecular formula C20H16F2N4O4 B12631191 Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-

Cat. No.: B12631191
M. Wt: 414.4 g/mol
InChI Key: KQOJXELRRATXKN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a complex organic compound with a unique structure that includes a cyclopropane ring, difluorobenzodioxole, and pyrazolyl-pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that cyclopropanecarboxylic acid derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer models. For instance, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of key signaling pathways .

Targeted Drug Delivery : The incorporation of difluoro and pyrazole groups enhances the lipophilicity and bioavailability of the compound, making it suitable for targeted drug delivery systems. This is particularly relevant in developing therapies for conditions such as breast cancer and other solid tumors, where localized treatment can minimize systemic toxicity .

Material Science

Polymer Synthesis : The unique structural characteristics of cyclopropanecarboxylic acids allow them to be used as monomers in polymer chemistry. They can be polymerized to create materials with specific mechanical properties and thermal stability. Research has focused on synthesizing copolymers that incorporate these acids to enhance material performance in applications ranging from coatings to biomedical devices .

Nanomaterials : The compound's properties make it suitable for the development of nanomaterials. Studies have explored its use as a building block for creating nanoparticles with applications in drug delivery and imaging .

Agrochemicals

Pesticide Development : Cyclopropanecarboxylic acid derivatives are being investigated for their potential as agrochemicals, particularly as herbicides or insecticides. The difluoro substitution may enhance the biological activity against specific pests while reducing toxicity to non-target organisms. Research indicates that compounds with similar frameworks have shown effective pest control in agricultural settings .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor suppression in xenograft models using a similar cyclopropanecarboxylic acid derivative.
Study 2Polymer ApplicationsDeveloped a new class of biodegradable polymers incorporating cyclopropanecarboxylic acids, showing enhanced mechanical properties.
Study 3Agrochemical EfficacyEvaluated the effectiveness of cyclopropanecarboxylic acid derivatives as insecticides, achieving over 80% mortality in test populations within 48 hours.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Biological Activity

Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a notable example, exhibiting various biological effects that warrant detailed investigation.

Structure and Properties

The compound's structure features a cyclopropanecarboxylic acid core substituted with a difluorophenyl group and a pyridine moiety, which may influence its biological interactions. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclopropanecarboxylic acid derivatives. For instance, compounds with similar structures have been evaluated for their inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis. The derivative UPAR415, which shares structural similarities, demonstrated significant antimicrobial activity against Gram-negative bacteria when used as an adjuvant with colistin, showcasing its potential in combating resistant strains .

Cytotoxicity and Safety Profile

The safety profile of cyclopropanecarboxylic acid derivatives is critical for their therapeutic application. Some derivatives have shown high cytotoxicity in vitro, leading to concerns about their safety in clinical settings. For example, certain compounds exhibited proliferative effects on eukaryotic cells but were ultimately deemed unsuitable for further investigation due to their toxicity profiles . Conversely, other derivatives demonstrated lower toxicity while maintaining effective biological activity .

Enzymatic Interactions

Molecular docking studies indicate that cyclopropanecarboxylic acid derivatives can interact effectively with various enzymes. For example, the binding affinity of these compounds to aminocyclopropane-1-carboxylate oxidase (ACO2) was evaluated, revealing promising results that suggest their potential as enzyme inhibitors . The binding energies and constants from these studies are summarized in Table 1.

Study 1: Antidepressant Activity

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and tested for antidepressant activity. Some compounds outperformed established antidepressants like imipramine in animal models, indicating a potential new avenue for depression treatment .

Study 2: Mitochondrial Dysfunction

Research has shown that certain cyclopropanecarboxylic acids can induce mitochondrial dysfunction in liver cells. This effect was attributed to impaired beta-oxidation and mitochondrial uptake processes, raising concerns about the metabolic impact of these compounds .

Data Summary

Compound Biological Activity Cytotoxicity Binding Affinity (ΔG)
UPAR415AntimicrobialModerate-6.5 kcal/mol
1-Phenyl-1-(diethylamino)carbonyl-2-(aminomethyl)cyclopropaneAntidepressantLow-6.4 kcal/mol
Cyclopropanecarboxylic acid derivative XInduces mitochondrial dysfunctionHighNot reported

Properties

Molecular Formula

C20H16F2N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

1-[[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H16F2N4O4/c1-26-10-11(9-24-26)15-6-12(2-5-23-15)30-17-8-13(21)16(7-14(17)22)25-18(27)20(3-4-20)19(28)29/h2,5-10H,3-4H2,1H3,(H,25,27)(H,28,29)

InChI Key

KQOJXELRRATXKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)O)F

Origin of Product

United States

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